molecular formula C18H21NO2S B4410922 N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide

N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide

Cat. No. B4410922
M. Wt: 315.4 g/mol
InChI Key: SUCPNWOYIQNQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. Despite its popularity, there is limited scientific research on the compound.

Mechanism of Action

N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide acts as a potent agonist of the CB1 and CB2 receptors. The CB1 receptors are mainly found in the brain and are responsible for the psychoactive effects of cannabinoids. The CB2 receptors are mainly found in the immune system and are responsible for the immunomodulatory effects of cannabinoids. This compound binds to these receptors and activates them, leading to the release of neurotransmitters and cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. The compound has been shown to induce a range of psychoactive effects such as euphoria, relaxation, and altered perception. It has also been shown to have analgesic and anti-inflammatory effects. Additionally, this compound has been shown to have immunomodulatory effects and may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the central nervous system and the immune system. Additionally, the compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, there is limited scientific research on the compound, which makes it difficult to interpret the results of lab experiments.

Future Directions

There are several future directions for research on N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide. One direction is to investigate the potential of the compound as an anticancer agent. Another direction is to study the effects of this compound on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and the immune system. Finally, more research is needed to develop more selective agonists of the CB1 and CB2 receptors that have fewer side effects than this compound.

Scientific Research Applications

N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide is mainly used in scientific research to study the cannabinoid receptors and their role in the central nervous system. The compound has been used to investigate the effects of cannabinoids on memory, anxiety, and pain. It has also been used to study the effects of cannabinoids on cancer cells and their potential as anticancer agents. Additionally, this compound has been used to study the effects of cannabinoids on the immune system and their potential as immunomodulatory agents.

properties

IUPAC Name

2-(3-methyl-2-methylsulfanylphenoxy)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-7-9-15(10-8-13)11-19-17(20)12-21-16-6-4-5-14(2)18(16)22-3/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCPNWOYIQNQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.